Home > Products > Screening Compounds P44880 > Dibutyryl cAMP;DBcAMP
Dibutyryl cAMP;DBcAMP -

Dibutyryl cAMP;DBcAMP

Catalog Number: EVT-8079745
CAS Number:
Molecular Formula: C36H54CaN10O12P2
Molecular Weight: 920.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dibutyryl cyclic adenosine monophosphate, commonly referred to as dibutyryl cAMP, is a synthetic analog of cyclic adenosine monophosphate. It is recognized for its ability to penetrate cell membranes, thus facilitating its role as a potent activator of cAMP-dependent protein kinases, particularly protein kinase A. This compound is utilized extensively in biochemical research to study various cellular processes, including differentiation and survival of neural stem/progenitor cells. Its unique properties allow it to inhibit phosphodiesterases, further enhancing its biological effects.

Source and Classification

Dibutyryl cAMP is classified as a cyclic nucleotide and is primarily sourced through synthetic processes. It is marketed under various names such as dibutyl cyclic adenosine monophosphate sodium salt and N6-2'-O-dibutyryladenosine-3',5'-cyclic monophosphate. The compound is available in high purity forms for research purposes, with a molecular weight of approximately 491.4 g/mol and a CAS number of 16980-89-5.

Synthesis Analysis

Methods and Technical Details

Dibutyryl cAMP is synthesized through the selective acylation of cyclic adenosine monophosphate. The synthesis typically involves the following steps:

  1. Starting Material: Cyclic adenosine monophosphate serves as the precursor.
  2. Acylation Reaction: The reaction involves the introduction of butyric acid derivatives to the 2' and 3' hydroxyl groups of the ribose sugar in cyclic adenosine monophosphate.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve purity levels exceeding 98%.

This synthetic approach ensures that dibutyryl cAMP retains its biological activity while being stable for experimental use .

Chemical Reactions Analysis

Reactions and Technical Details

Dibutyryl cAMP participates in several biochemical reactions, primarily through its role as an activator of protein kinase A. Key reactions include:

  • Activation of Protein Kinase A: Dibutyryl cAMP binds to protein kinase A, leading to its activation which subsequently phosphorylates target proteins involved in cellular signaling pathways.
  • Inhibition of Phosphodiesterases: By inhibiting phosphodiesterases, dibutyryl cAMP increases intracellular levels of cyclic adenosine monophosphate, thereby amplifying its signaling effects.

Additionally, dibutyryl cAMP releases butyrate upon hydrolysis by esterases, which can have distinct biological implications .

Mechanism of Action

Process and Data

The mechanism of action for dibutyryl cAMP involves several key steps:

  1. Cell Membrane Penetration: Due to its lipophilicity, dibutyryl cAMP easily crosses cell membranes.
  2. Activation of Protein Kinase A: Once inside the cell, it binds to protein kinase A, leading to its activation.
  3. Signal Transduction: Activated protein kinase A phosphorylates various substrates that modulate gene expression and cellular responses, including differentiation processes in neural stem/progenitor cells.

This cascade ultimately influences numerous physiological processes such as neuronal differentiation and anti-inflammatory responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dibutyryl cAMP exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid
  • Melting Point: Approximately 200°C (decomposes)
  • Solubility: Soluble in dimethyl sulfoxide (200 mM), ethanol (25 mM), and water (100 mg/mL)
  • Stability: Stable under recommended storage conditions (typically at -20°C)

These properties are essential for handling and storage in laboratory environments .

Applications

Scientific Uses

Dibutyryl cAMP has diverse applications in scientific research:

  • Neurogenesis Studies: It is widely used to promote differentiation of neural stem/progenitor cells into neurons, aiding studies on neurodevelopmental processes.
  • Cellular Response Research: Its ability to activate protein kinase A makes it valuable for investigating signal transduction pathways related to inflammation and wound healing.
  • Pharmacological Studies: Researchers utilize dibutyryl cAMP to explore potential therapeutic avenues for conditions influenced by cyclic adenosine monophosphate signaling pathways.
Molecular Mechanisms of DBcAMP Activity in Cellular Signaling

cAMP Analog Structure-Function Relationships in PKA Activation

Dibutyryl cyclic AMP (DBcAMP) represents a strategically engineered cAMP analog designed to overcome the inherent limitations of native cAMP in experimental systems. The molecular modifications involve the addition of two butyryl groups esterified at the 2'- and 3'-oxygen positions of the ribose ring [1] [6]. This structural alteration confers three critical functional advantages: (1) Enhanced lipophilicity – The hydrophobic butyryl groups significantly increase membrane permeability compared to the polar native cAMP molecule, facilitating passive diffusion across plasma membranes without requiring specialized transporters [1]; (2) Increased metabolic stability – The ester bonds render DBcAMP resistant to hydrolysis by extracellular and membrane-associated phosphodiesterases (PDEs), substantially prolonging its half-life from seconds/minutes (native cAMP) to several hours [1] [5]; and (3) Controlled intracellular activation – Once inside the cell, cytoplasmic esterases gradually cleave the butyryl groups, releasing biologically active cAMP and creating a sustained signal mimetic [1].

The released cAMP binds with high affinity to the regulatory subunits (R) of protein kinase A (PKA), triggering allosteric changes that dissociate the catalytically active (C) subunits. Each PKA holoenzyme consists of an R subunit dimer and two C subunits [5] [10]. cAMP binding to the R subunits (specifically, two molecules per R monomer) induces a conformational shift that releases inhibition of the C subunits. These liberated C subunits phosphorylate serine/threonine residues within the consensus sequence Arg-Arg-X-Ser/Thr (where X is any amino acid) in numerous target proteins [5] [10]. The sustained nature of DBcAMP-induced activation results in prolonged C subunit activity and substrate phosphorylation, enabling the study of cellular processes requiring extended cAMP elevation, such as differentiation and gene expression programs [1].

Table 1: Structural and Functional Comparison of cAMP and DBcAMP

PropertyNative cAMPDBcAMP
Molecular Weight329.2 g/mol491.4 g/mol (sodium salt)
Ribose ModificationsNoneButyryl groups at 2'-O and N⁶ positions
Membrane PermeabilityLow (requires transporters)High (passive diffusion)
PDE ResistanceLow (rapidly degraded)High (prolonged stability)
Intracellular ActivationDirectEsterase-dependent hydrolysis
Signaling DurationShort-lived (seconds-minutes)Sustained (hours)

DBcAMP-Mediated Phosphodiesterase Inhibition and cAMP Stabilization

Beyond serving as a stable cAMP mimetic, DBcAMP exerts significant indirect effects on phosphodiesterase (PDE) dynamics, particularly PDE4 isoforms. PDEs constitute a large enzyme family responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP) into inactive 5'-monophosphates, thereby terminating their signaling actions [3] [5]. The sustained elevation of intracellular cAMP levels induced by DBcAMP triggers complex feedback mechanisms regulating PDE expression and activity:

  • Acute PDE Suppression: Initial exposure to DBcAMP (short-term: minutes) inhibits PDE4 activity, contributing to the rapid accumulation and stabilization of intracellular cAMP. This creates a positive feedback loop amplifying PKA activation [3].
  • Compensatory PDE Upregulation: Prolonged treatment with DBcAMP (hours) induces a compensatory increase in PDE4 expression and activity, particularly isoforms PDE4A (74 kDa) and PDE4B (73 kDa) [3]. This adaptation serves as a negative feedback mechanism to restore cAMP homeostasis and prevent sustained overstimulation. Experiments in human umbilical vein endothelial cells (HUVECs) demonstrated that long-term (8h) pre-treatment with DBcAMP or the specific PDE4 inhibitor rolipram significantly increased PDE4 activity and protein levels. This effect was blocked by the protein synthesis inhibitor cycloheximide, confirming it requires de novo protein synthesis [3].
  • Functional Consequences: This biphasic regulation profoundly impacts downstream signaling. The initial PDE inhibition potentiates cAMP/PKA signaling, while the subsequent PDE upregulation desensitizes cells to further cAMP-elevating stimuli. This is exemplified by studies showing that long-term DBcAMP pre-treatment in HUVECs paradoxically enhanced agonist-induced Ca²⁺ rises ([Ca²⁺]i) – an effect opposite to the inhibition seen after short-term treatment – due to the PDE4-mediated reduction in baseline cAMP [3].

Table 2: Temporal Effects of DBcAMP on PDE4 Dynamics and Signaling Outcomes

Treatment DurationPDE4 Activity/ExpressionIntracellular cAMP LevelRepresentative Signaling OutcomeMechanism
Short-term (Minutes)DecreasedSharply IncreasedInhibition of ATP/Histamine-induced Ca²⁺ risecAMP/PKA-mediated suppression of Ca²⁺ signals
Long-term (Hours)Increased (PDE4A/B isoforms)Reduced (below baseline)Potentiation of ATP/Histamine-induced Ca²⁺ riseCompensatory PDE4 upregulation reducing cAMP

Cross-Activation of Exchange Proteins Directly Activated by cAMP (EPACs)

DBcAMP's cellular effects extend beyond PKA activation through its ability to activate Exchange Proteins directly Activated by cAMP (EPACs), specifically EPAC1 and EPAC2 [8] [10]. EPACs function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Activation occurs when cAMP binds to a specific cyclic nucleotide-binding domain (CNBD) within EPAC, inducing a conformational change that exposes the GEF catalytic domain, facilitating GTP loading and activation of Rap GTPases [10] [12]. DBcAMP binds to and activates EPACs, albeit with potentially different kinetics or affinity compared to cAMP or other analogs [8].

EPAC activation by DBcAMP initiates signaling cascades distinct from PKA:

  • Rap1-Dependent Pathways: Activated Rap1 regulates cell adhesion, cell-cell junction formation (e.g., via strengthening endothelial barriers [8] [16]), vesicle trafficking, and integrin-mediated signaling. In rat pulmonary fibroblasts, DBcAMP-induced EPAC/Rap1 activation contributed to barrier enhancement and inhibition of myofibroblast differentiation [7].
  • Modulation of MAPK Pathways: EPAC can activate downstream kinases including B-Raf, leading to stimulation of the ERK1/2, p38 MAPK, and JNK pathways [8]. This contrasts with PKA, which often inhibits Raf-1. DBcAMP-mediated EPAC activation has been linked to ERK1/2 activation in processes like oligodendrocyte differentiation [8].
  • Synergy and Antagonism with PKA: DBcAMP can simultaneously engage both PKA and EPAC pathways. Their outputs can be synergistic (e.g., in cardioprotection [8]) or antagonistic. For instance, while PKA promotes neuronal survival via CREB phosphorylation and inhibition of pro-apoptotic factors, EPAC activation can sometimes promote neuronal apoptosis through p38 MAPK and PI3K/AKT/GSK3β/JNK pathways [8]. This highlights the complexity of DBcAMP signaling, where cell context determines the integrated response.

Table 3: Key Signaling Pathways Activated by DBcAMP via PKA and EPAC

EffectorPrimary Downstream TargetsKey Cellular Functions RegulatedExamples in DBcAMP Studies
PKACREB, VASP, NF-κB, L-type Ca²⁺ channels, PDEsGene transcription (BDNF, GluA), metabolism, anti-inflammation, neurotransmitter release/synthesis, synaptic plasticity, inhibition of proliferation (NIH 3T3 [2])CREB phosphorylation suppressed in NIH 3T3 [2]; Inhibition of iNOS/NF-κB in hepatocytes [7]
EPACRap1, Rap2, PLCε, PI3K, B-RafCell adhesion & barrier function, exocytosis (insulin), Ca²⁺ release from ER, neuronal plasticity, pro-survival/apoptosis (context-dependent), differentiationEnhanced endothelial barrier [16]; Regulation of Ca²⁺ dynamics in HUVEC [3]; Contribution to glial differentiation [8]

Modulation of G-Protein-Coupled Receptor Signaling via Gαs/Gαi Regulation

DBcAMP significantly influences signaling originating from G-protein-coupled receptors (GPCRs) by altering the expression, activity, or coupling efficiency of heterotrimeric G-proteins, particularly the stimulatory (Gαs) and inhibitory (Gαi) subunits [5] [7]. GPCRs coupled to Gαs activate adenylyl cyclase (AC), increasing cAMP production, while those coupled to Gαi inhibit AC, decreasing cAMP production. DBcAMP modulates this system through PKA-dependent feedback loops:

  • Receptor Desensitization: PKA activated by DBcAMP phosphorylates certain GPCRs (e.g., β2-adrenergic receptors), promoting their uncoupling from Gαs and subsequent internalization. This reduces cellular responsiveness to the agonist (homologous desensitization) [5].
  • Gαs/Gαi Switching: Sustained elevation of cAMP by DBcAMP can lead to transcriptional or post-translational changes favoring increased expression or activity of Gαi proteins relative to Gαs [7]. Increased Gαi activity counterbalances Gαs signaling, reducing AC activation and contributing to cellular desensitization. This mechanism is implicated in the reduced responsiveness to β-adrenergic agonists observed in some chronic disease states.
  • Modulation of Adenylyl Cyclase (AC): PKA phosphorylation can also directly regulate the activity of certain AC isoforms, further fine-tuning cAMP generation in response to ongoing GPCR stimulation [5].

The net effect of DBcAMP treatment is often a profound alteration in the cell's sensitivity to hormones and neurotransmitters that signal via GPCRs linked to AC. For example, prolonged DBcAMP exposure can shift the balance, making cells less responsive to Gαs-coupled agonists (like epinephrine) and potentially more sensitive to Gαi-coupled agonists (like adenosine) due to the altered Gαs/Gαi ratio and receptor status [3] [7].

Antagonism of TGF-β/Smad Signaling Through CBP-Smad2/3 Interaction Disruption

A critical non-canonical mechanism by which DBcAMP modulates cellular responses involves the antagonism of Transforming Growth Factor-beta (TGF-β) signaling, primarily mediated through the Smad2/3 pathway [7]. TGF-β binding to its receptors triggers phosphorylation of receptor-regulated Smads (R-Smads: Smad2 and Smad3). Phosphorylated R-Smads form complexes with the common mediator Smad4 (Co-Smad). These complexes translocate to the nucleus and recruit transcriptional co-activators, primarily the histone acetyltransferase CREB-binding protein (CBP) or its paralog p300, to regulate the expression of TGF-β target genes involved in fibrosis, epithelial-mesenchymal transition (EMT), and cell cycle arrest [7].

DBcAMP, via PKA activation, disrupts this signaling axis:

  • Competitive Sequestration of CBP/p300: Activated PKA phosphorylates the transcription factor CREB at Ser133. Phosphorylated CREB (pCREB) exhibits dramatically increased affinity for the KIX domain of CBP/p300 [5] [7]. This creates competition between pCREB and the Smad complexes for the limited pool of available CBP/p300 coactivators in the nucleus.
  • Inhibition of Smad Transcriptional Activity: The sequestration of CBP/p300 by pCREB impairs the ability of Smad complexes to recruit the necessary co-activators for efficient transcriptional initiation of TGF-β target genes. This results in the suppression of key TGF-β responses, such as:
  • Reduced Fibrogenesis: In pulmonary fibroblasts, DBcAMP treatment inhibited TGF-β-induced myofibroblast differentiation (marked by reduced α-smooth muscle actin expression) and extracellular matrix deposition (e.g., collagen), hallmarks of fibrotic responses [7].
  • Attenuated EMT: DBcAMP can counteract TGF-β-driven epithelial-mesenchymal transition, a process critical in cancer progression and fibrosis.
  • Modulation of Cell Cycle: By antagonizing TGF-β's growth-inhibitory signals (which often involve induction of cyclin-dependent kinase inhibitors like p15 and p21), DBcAMP can indirectly support cell proliferation or survival in certain contexts, contrasting with its direct growth-inhibitory effects in others (e.g., NIH 3T3 cells [2]).

This mechanism exemplifies how DBcAMP, through PKA-mediated CBP/p300 hijacking, can cross-regulate a major signaling pathway (TGF-β/Smad) that does not primarily rely on cAMP, significantly expanding its functional impact on cellular phenotype beyond direct cAMP/PKA/EPAC targets.

Table 4: DBcAMP-Mediated Antagonism of TGF-β/Smad Signaling

TGF-β/Smad Pathway ComponentEffect of DBcAMP/PKAFunctional Consequence
Smad2/3 PhosphorylationMinimal direct effectSmad complex formation proceeds normally
Smad2/3/4 Complex FormationMinimal direct effectComplexes translocate to nucleus
CBP/p300 AvailabilitySeverely reduced (sequestered by pCREB)Impaired recruitment to Smad complexes
Smad Transcriptional ActivitySignificantly decreasedReduced expression of fibrotic genes (e.g., collagen, α-SMA), EMT genes, cell cycle inhibitors
Cellular PhenotypeInhibition of myofibroblast differentiation, reduced ECM deposition, attenuation of EMTAnti-fibrotic effect, potential inhibition of TGF-β-mediated growth arrest

Properties

Product Name

Dibutyryl cAMP;DBcAMP

IUPAC Name

calcium;9-[(4aR,6R,7R,7aR)-7-butoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-N-butylpurin-6-amine

Molecular Formula

C36H54CaN10O12P2

Molecular Weight

920.9 g/mol

InChI

InChI=1S/2C18H28N5O6P.Ca/c2*1-3-5-7-19-16-13-17(21-10-20-16)23(11-22-13)18-15(26-8-6-4-2)14-12(28-18)9-27-30(24,25)29-14;/h2*10-12,14-15,18H,3-9H2,1-2H3,(H,24,25)(H,19,20,21);/q;;+2/p-2/t2*12-,14-,15-,18-;/m11./s1

InChI Key

JCVFMOFYPMQNAU-UXYIIXGMSA-L

SMILES

CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2]

Canonical SMILES

CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OCCCC.[Ca+2]

Isomeric SMILES

CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.CCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OCCCC.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.